molecular formula C13H18O2 B1395418 3-(Sec-butyl)-4-ethoxybenzaldehyde CAS No. 883514-69-0

3-(Sec-butyl)-4-ethoxybenzaldehyde

Cat. No. B1395418
M. Wt: 206.28 g/mol
InChI Key: AGLGDRRSJFBBBF-UHFFFAOYSA-N
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Description

“3-(Sec-butyl)-4-ethoxybenzaldehyde” is an organic compound that likely contains a benzene ring given the “benzaldehyde” in its name. The “3-(Sec-butyl)” suggests a secondary butyl group attached to the third carbon of the benzene ring. The “4-ethoxy” indicates an ethoxy group (-OCH2CH3) attached to the fourth carbon of the ring. The “benzaldehyde” part of the name suggests the presence of a formyl group (-CHO) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring with the sec-butyl, ethoxy, and aldehyde groups attached at the 3rd, 4th, and 1st positions, respectively .


Chemical Reactions Analysis

As an organic compound containing a benzene ring and an aldehyde group, it could potentially undergo a variety of chemical reactions. The aldehyde group is often reactive and can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be influenced by the presence and position of the sec-butyl, ethoxy, and aldehyde groups .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-butan-2-yl-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-10(3)12-8-11(9-14)6-7-13(12)15-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLGDRRSJFBBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Sec-butyl)-4-ethoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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